3-Heptenal
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Overview
Description
. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. This compound is part of the aldehyde family, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Heptenal can be synthesized through several methods. One common approach involves the reduction-oxygenation of (2E,4E)-2,4-alkadienals using molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1-hexene. This process involves the addition of a formyl group to the hexene molecule, resulting in the formation of the aldehyde. The reaction is typically catalyzed by rhodium complexes and requires specific conditions to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions
3-Heptenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form heptanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: Heptanol.
Substitution: Various substituted heptenal derivatives depending on the nucleophile used.
Scientific Research Applications
3-Heptenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its role in biological processes and its interactions with proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its characteristic odor.
Mechanism of Action
The mechanism of action of 3-Heptenal involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with proteins and other biomolecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Heptanal: Another aldehyde with a similar structure but lacks the double bond present in 3-Heptenal.
2-Heptenal: An isomer of this compound with the double bond located at a different position.
Hexanal: A shorter chain aldehyde with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond at the third carbon position. This structural feature imparts distinct chemical properties and reactivity compared to its isomers and other aldehydes .
Properties
CAS No. |
89896-73-1 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-hept-3-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h4-5,7H,2-3,6H2,1H3/b5-4+ |
InChI Key |
ORAQCSKNITWHDW-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CC=O |
Canonical SMILES |
CCCC=CCC=O |
Origin of Product |
United States |
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